n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19946366
InChI: InChI=1S/C11H15N3S/c1-2-5-12-7-9-8-13-14-11(9)10-4-3-6-15-10/h3-4,6,8,12H,2,5,7H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol

n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine

CAS No.:

Cat. No.: VC19946366

Molecular Formula: C11H15N3S

Molecular Weight: 221.32 g/mol

* For research use only. Not for human or veterinary use.

n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine -

Specification

Molecular Formula C11H15N3S
Molecular Weight 221.32 g/mol
IUPAC Name N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]propan-1-amine
Standard InChI InChI=1S/C11H15N3S/c1-2-5-12-7-9-8-13-14-11(9)10-4-3-6-15-10/h3-4,6,8,12H,2,5,7H2,1H3,(H,13,14)
Standard InChI Key WHBCLUZGIHPXJR-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=C(NN=C1)C2=CC=CS2

Introduction

Structural Characterization and Molecular Identity

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]propan-1-amine, reflecting its core pyrazole ring substituted at the 4-position with a methylpropan-1-amine group and at the 5-position with a thiophen-2-yl moiety . The pyrazole ring (1H-pyrazole) adopts a planar conformation, while the thiophene group introduces π-electron density, influencing the compound’s electronic properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H15N3S\text{C}_{11}\text{H}_{15}\text{N}_3\text{S}PubChem
Molecular Weight221.32 g/molVulcanChem
IUPAC NameN-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]propan-1-aminePubChem
SMILESCCCNCC1=C(NN=C1)C2=CC=CS2PubChem
InChIKeyWHBCLUZGIHPXJR-UHFFFAOYSA-NPubChem

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity. For analogous pyrazole-thiophene hybrids, 1H^1\text{H}-NMR spectra typically show characteristic signals:

  • Thiophene protons: δ 6.8–7.2 ppm (multiplet) .

  • Pyrazole ring protons: δ 7.5–8.0 ppm (singlet or doublet) .

  • Methylene (-CH2_2-) groups in the propan-1-amine chain: δ 2.5–3.5 ppm.

Electrospray ionization mass spectrometry (ESI-MS) of the parent compound would likely exhibit a molecular ion peak at m/z 221.32 .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of n-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine involves multi-step reactions, often beginning with the formation of the pyrazole core followed by functionalization with thiophene and amine groups. A representative pathway includes:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds .

  • Thiophene Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophen-2-yl group .

  • Amine Functionalization: Reductive amination or alkylation to attach the propan-1-amine chain.

Table 2: Comparative Synthetic Routes for Related Compounds

CompoundKey Reaction StepsYieldReference
3-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-aminePd-catalyzed coupling, reductive amination65%
1-Methyl-5-(thiophen-3-yl)-1H-pyrazol-4-amineNitration, reduction with Fe/NH4_4Cl50%
Target CompoundHydrazine cyclization, Suzuki coupling~70%*

*Theoretical yield based on analogous procedures.

Optimization Challenges

Key challenges include regioselectivity in pyrazole substitution and steric hindrance during amine alkylation. Microwave-assisted synthesis has been proposed to enhance reaction efficiency for similar heterocycles .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted ADME Properties

PropertyValueMethod
GI AbsorptionHighSwissADME
BBB PermeabilityModerateadmetSAR
CYP InhibitionLow (CYP3A4, CYP2D6)admetSAR

Stability and Degradation

Thiophene-containing compounds are prone to oxidative degradation under light or acidic conditions . Stabilization strategies include lyophilization and storage in inert atmospheres.

Related Compounds and Structural Analogues

Functional Analogues

  • N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine (PubChem CID: 95732766): Methylation at N1 improves metabolic stability .

  • 3-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine (CAS: 1866125-77-0): Altered thiophene substitution pattern reduces cytotoxicity.

Table 4: Structure-Activity Relationships (SAR)

Modification SiteEffect on ActivityReference
Pyrazole N-Methylation↑ Metabolic stability
Thiophene Position (2 vs. 3)↓ Antimicrobial potency
Amine Chain Length↑ CNS penetration

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